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molecular formula C7H5BrO3 B8785862 6-Bromo-2,3-dihydroxybenzaldehyde

6-Bromo-2,3-dihydroxybenzaldehyde

Cat. No. B8785862
M. Wt: 217.02 g/mol
InChI Key: PCSTWUHSLBALGP-UHFFFAOYSA-N
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Patent
US05948817

Procedure details

6-Bromo-2,3-dihydroxybenzaldehyde (1.82 g, 8.39 mmol) was dissolved in DMF (20 mL) and dibromomethane (1.57 g, 9.00 mmol) and potassium fluoride (2.44 g, 42.00 mmol) were added. The reaction mixture was heated to 100° C. for 2 h at which time TLC analysis indicated the reaction complete. The reaction mixture was cooled to ambient temperature and partitioned between water and methylene chloride. The organic layers were washed 4× with water, dried with magnesium sulfate, and concentrated by rotary evaporation to afford 0.60 g of product (2.62 mmol, 31% yield) as an oil. 1H NMR (CDCl3) δ 10.24 (s, 1H), 7.09 (d, J=8.3 Hz, 1H), 6.79 (d, J=8.3 Hz, 1H), 6.10 (s, 2H).
Quantity
1.82 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step Two
Quantity
2.44 g
Type
reactant
Reaction Step Two
Yield
31%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([CH:8]=[O:9])=[C:6]([OH:10])[C:5]([OH:11])=[CH:4][CH:3]=1.Br[CH2:13]Br.[F-].[K+]>CN(C=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:11][CH2:13][O:10][C:6]=2[C:7]=1[CH:8]=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
1.82 g
Type
reactant
Smiles
BrC1=CC=C(C(=C1C=O)O)O
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.57 g
Type
reactant
Smiles
BrCBr
Name
Quantity
2.44 g
Type
reactant
Smiles
[F-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
partitioned between water and methylene chloride
WASH
Type
WASH
Details
The organic layers were washed 4× with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C2=C(OCO2)C=C1)C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.62 mmol
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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